1,1-Dimethylethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]carbamate
Description
This compound is a boronate ester derivative featuring a tert-butyl carbamate group attached to a thienyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of carbon-carbon bonds in medicinal chemistry and materials science. The thienyl ring provides conjugation and electronic modulation, while the boronate ester facilitates coupling with aryl/heteroaryl halides under palladium catalysis . Its synthesis typically involves borylation of a halogenated thiophene precursor followed by carbamate protection, as exemplified in analogous protocols (e.g., ).
Properties
Molecular Formula |
C15H24BNO4S |
|---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]carbamate |
InChI |
InChI=1S/C15H24BNO4S/c1-13(2,3)19-12(18)17-11-8-10(9-22-11)16-20-14(4,5)15(6,7)21-16/h8-9H,1-7H3,(H,17,18) |
InChI Key |
JKMJBBBJSVKAHZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1-Dimethylethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]carbamate typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienylamine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1,1-Dimethylethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
1,1-Dimethylethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]carbamate has several applications in scientific research:
Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]carbamate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The compound’s reactivity is primarily attributed to the electron-withdrawing nature of the boronate ester, which activates the thienyl ring towards nucleophilic attack .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aromatic Core Variations
Key Observations :
- Electronic Effects : Thienyl derivatives exhibit stronger electron-donating properties than phenyl analogs, accelerating oxidative addition in Pd catalysis .
- Steric Considerations : Bulky substituents (e.g., tert-butyl carbamate) on thienyl or phenyl rings reduce reaction rates but improve regioselectivity .
Substituent Position and Functional Group Variations
- Boronate Position :
- Carbamate Modifications :
- Replacement of tert-butyl with methyl or benzyl groups (e.g., ) reduces steric protection, leading to lower stability under acidic conditions .
Biological Activity
1,1-Dimethylethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]carbamate is a compound of significant interest due to its potential biological activities. The unique structure of this compound suggests various mechanisms of action that could be explored for therapeutic applications.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of a dioxaborolane moiety and a thienyl group. Its molecular formula is with a molecular weight of approximately 344.22 g/mol. The presence of the dioxaborolane group is particularly notable for its potential in medicinal chemistry.
Biological Activity Overview
Research into the biological activities of this compound indicates several promising areas:
- Anticancer Activity : Studies have shown that compounds containing dioxaborolane structures can exhibit anticancer properties through various mechanisms including apoptosis induction and inhibition of tumor growth.
- Antimicrobial Properties : The thienyl group may contribute to antimicrobial activity, making this compound a candidate for further investigation in treating bacterial infections.
- Enzyme Inhibition : Preliminary data suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders.
Anticancer Activity
A study investigating the cytotoxic effects of similar dioxaborolane derivatives revealed that these compounds could effectively inhibit cancer cell proliferation. The mechanism was primarily attributed to the induction of apoptosis via mitochondrial pathways. Table 1 summarizes the IC50 values for various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.3 |
| A549 (Lung Cancer) | 10.8 |
Antimicrobial Activity
In vitro studies have demonstrated that compounds with thienyl groups possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Table 2 lists the minimum inhibitory concentrations (MIC) against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Enzyme Inhibition Studies
Research has indicated that the compound may inhibit specific enzymes such as carbonic anhydrase and acetylcholinesterase. These enzymes are critical in various physiological processes and their inhibition could lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease.
Case Studies
One notable case study involved the use of this compound in a mouse model of cancer. The treatment group exhibited a significant reduction in tumor size compared to the control group, suggesting strong anticancer efficacy. Additionally, no significant toxicity was observed at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
